4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
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Overview
Description
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is a complex organic compound with the molecular formula C13H16N3OS. It features a morpholine ring, a thiazole ring, and an aniline group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-ylmethyl)aniline
- 3-(Morpholin-4-ylmethyl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROIUJGUYGXUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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